4H,5H-Pyrano[3,2-c][1]benzopyran-4,5-dione, 2,3-dihydro-
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Overview
Description
4H,5H-Pyrano3,2-cbenzopyran-4,5-dione, 2,3-dihydro- is a heterocyclic compound that belongs to the class of pyranopyrans This compound is characterized by its fused ring structure, which includes a pyran ring and a benzopyran ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4H,5H-Pyrano3,2-cbenzopyran-4,5-dione, 2,3-dihydro- can be achieved through various methods. One common approach involves the condensation of 4H-chromene-3-carbaldehydes with hetero- and carbocyclic 1,3-dicarbonyl compounds in the presence of acetic acid . Ammonium acetate is often used as a green catalyst for this reaction . Another method involves the oxidation of alcohols to diones, followed by methylenation and treatment with concentrated hydrochloric acid-methanol at ambient temperature .
Industrial Production Methods: the use of green chemistry principles, such as solvent-free conditions and the use of eco-friendly catalysts, is encouraged to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions: 4H,5H-Pyrano3,2-cbenzopyran-4,5-dione, 2,3-dihydro- undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Substitution reactions often involve nucleophiles like amines and thiols.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions can produce alcohols. Substitution reactions typically result in the formation of substituted pyranopyrans .
Scientific Research Applications
4H,5H-Pyrano3,2-cbenzopyran-4,5-dione, 2,3-dihydro- has several scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it has been studied for its potential anticancer properties, showing activity against various human cancer cell lines . In medicine, it has been evaluated for its antiallergic properties .
Mechanism of Action
The mechanism of action of 4H,5H-Pyrano3,2-cbenzopyran-4,5-dione, 2,3-dihydro- involves its interaction with specific molecular targets and pathways. For instance, its anticancer activity is believed to be mediated through the inhibition of cell proliferation and induction of apoptosis in cancer cells . The exact molecular targets and pathways involved are still under investigation, but it is thought to interact with key enzymes and receptors involved in cell signaling and metabolism .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to 4H,5H-Pyrano3,2-cbenzopyran-4,5-dione, 2,3-dihydro- include 2H,5H-Pyrano3,2-cbenzopyran-5-one, 3,4-dihydro-2-methoxy-2-methyl-4-phenyl- and 4H-1-Benzopyran-4-one, 2,3-dihydro-5-hydroxy-7-methoxy-2-phenyl- .
Uniqueness: What sets 4H,5H-Pyrano3,2-cbenzopyran-4,5-dione, 2,3-dihydro- apart from similar compounds is its unique fused ring structure and the presence of both pyran and benzopyran rings
Properties
CAS No. |
61073-54-9 |
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Molecular Formula |
C12H8O4 |
Molecular Weight |
216.19 g/mol |
IUPAC Name |
2,3-dihydropyrano[3,2-c]chromene-4,5-dione |
InChI |
InChI=1S/C12H8O4/c13-8-5-6-15-11-7-3-1-2-4-9(7)16-12(14)10(8)11/h1-4H,5-6H2 |
InChI Key |
XHOHWIYMOGDPGG-UHFFFAOYSA-N |
Canonical SMILES |
C1COC2=C(C1=O)C(=O)OC3=CC=CC=C32 |
Origin of Product |
United States |
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